The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves several key steps:
The molecular structure of 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide can be described as follows:
This structure indicates the complexity and potential reactivity of the compound due to its diverse functional groups.
The chemical reactivity of 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is influenced by its functional groups:
The mechanism of action for 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide likely involves interactions with specific biological targets:
The physical and chemical properties of 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for pharmaceutical applications .
The potential applications of 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide include:
2-[(4-Chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (CAS: 197513-04-5; MW: 321.83 g/mol) is a small-molecule acetamide derivative featuring a distinct thioether linkage and aromatic substituents. Its molecular formula, C₁₆H₁₆ClNO₂S, integrates three key moieties:
This scaffold belongs to the N-phenylacetamide class, historically significant in medicinal chemistry due to its structural kinship with analgesics like phenacetin (N-(4-ethoxyphenyl)acetamide) [3] [7]. However, the incorporation of the sulfanyl linker (–S–CH₂–) instead of a carbonyl or alkyl chain differentiates it, enhancing conformational flexibility and altering electronic properties. The chlorine atom at the para-position of the phenylsulfanyl group further modulates electron distribution and enhances receptor binding specificity [1] [10].
Table 1: Key Molecular Descriptors of 2-[(4-Chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Property | Value |
---|---|
CAS Registry Number | 197513-04-5 |
IUPAC Name | 2-((4-chlorophenyl)thio)-N-(4-ethoxyphenyl)acetamide |
Molecular Formula | C₁₆H₁₆ClNO₂S |
Molecular Weight | 321.83 g/mol |
SMILES | O=C(NC1=CC=C(OCC)C=C1)CSC2=CC=C(Cl)C=C2 |
Canonical SMILES | CCOC1=CC=C(NC(=O)CSC2=CC=C(Cl)C=C2)C=C1 |
The (4-chlorophenyl)sulfanyl motif is a versatile pharmacophore in drug design. The chlorine atom enhances:
Conversely, the (4-ethoxyphenyl) group contributes:
Table 2: Impact of Substituents on Acetamide Bioactivity
Substituent Combination | Observed Pharmacological Role | Example Analogues |
---|---|---|
(4-Chlorophenyl)sulfanyl + Heterocycle | Urease inhibition | 1,3,4-Oxadiazole-piperidine hybrids [2] |
(4-Ethoxyphenyl) + Halogen | Antipyretic/analgesic activity | Phenacetin [3] [7] |
(4-Trifluoromethylphenyl) + Sulfanyl | Enhanced receptor affinity | N-[4-(trifluoromethyl)phenyl]acetamide [10] |
Structurally related compounds demonstrate diverse bioactivities, suggesting potential applications for the target acetamide:
Urease and Acetylcholinesterase (AChE) Inhibition
Central Nervous System (CNS) Modulation
Antibacterial Activity
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1